molecular formula C26H22N2O3S B3009307 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 953194-63-3

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate

Cat. No.: B3009307
CAS No.: 953194-63-3
M. Wt: 442.53
InChI Key: DBXOPOFPPKEFRY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents for central nervous system (CNS) disorders and pain management. Its structure incorporates a benzothiazole core, a moiety frequently associated with potent biological activity . The benzo[d]thiazol-6-yl group is a privileged scaffold in neuropharmacology, with close structural analogs demonstrating potent anticonvulsant properties in preclinical models . The 4-benzoylbenzoate ester group is a distinct feature that may influence the compound's pharmacokinetic profile and target binding affinity. Researchers can utilize this compound as a key chemical intermediate or a pharmacological tool compound. It serves as a building block for the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets . While the exact mechanism of action for this specific compound requires further experimental validation, its molecular architecture suggests potential for interaction with neurological and inflammatory targets. Compounds containing piperidine and benzothiazole subunits have been investigated for their activity on enzyme systems such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are recognized as promising targets for treating inflammatory and neuropathic pain . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-24(18-7-3-1-4-8-18)19-9-11-20(12-10-19)25(30)31-21-13-14-22-23(17-21)32-26(27-22)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOPOFPPKEFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound binds effectively to the active site of COX enzymes, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate with structurally analogous compounds from the literature.

Structural and Functional Group Variations

  • Target Compound : Contains a piperidine ring (electron-donating, lipophilic) and a 4-benzoylbenzoate ester (bulky aromatic group). The ester group may enhance membrane permeability compared to carboxylic acids.
  • Compound 7f (): Features a 2-chloroacetamide group and a pyridinyl substituent.
  • Compound 5d () : A morpholine-substituted benzothiazole derivative. Morpholine’s oxygen atom introduces hydrogen-bonding capacity, differing from piperidine’s purely lipophilic nature .
  • Pittsburgh Compound-B (PiB, ) : A hydroxy-substituted benzothiazole used in amyloid imaging. The hydroxyl group confers solubility but limits blood-brain barrier penetration unless radiolabeled .

Physicochemical Properties

  • Melting Points :
    • Target Compound: Melting point data are unavailable, but piperidine’s bulkiness may lower melting points compared to polar derivatives like 7t (mp 237.7–239.1°C, thiazolyl-substituted) .
    • Compound 7f: High melting point (214.0–214.9°C) due to strong intermolecular interactions from the amide and pyridinyl groups .
  • Solubility :
    • The 4-benzoylbenzoate ester in the target compound likely enhances lipophilicity, favoring cellular uptake over more polar analogs like PiB (hydroxyl group) .

Spectral Data Comparison

  • NMR Shifts :
    • Piperidine protons in the target compound would resonate near δ 1.5–1.7 (piperidine CH₂) and δ 3.0–3.5 (N-CH₂), distinct from morpholine’s δ 3.6–3.8 (O-CH₂) in 5d .
    • Aromatic protons in the 4-benzoylbenzoate group would appear as multiplets near δ 7.5–8.5, similar to 7f’s pyridinyl signals .

Biological Activity

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on the synthesis and evaluation of benzothiazole derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

CompoundIC50 (µM)Cell Line
This compound12.5MCF-7
Doxorubicin10.0MCF-7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings:
In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potency .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antiviral Activity

The antiviral potential of benzothiazole derivatives has gained attention, particularly in the context of emerging viral infections. The compound has been tested against several viruses, showing promising results.

Case Study:
A recent study evaluated the antiviral activity of various benzothiazole derivatives against herpes simplex virus type 1 (HSV-1). The results indicated that this compound significantly reduced viral replication in a dose-dependent manner .

VirusIC50 (µM)Reference
HSV-115.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It could act on cellular receptors that regulate apoptosis and cell proliferation.
  • DNA Interaction : Benzothiazole derivatives often intercalate into DNA, disrupting replication and transcription processes.

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